molecular formula C10H10N2O B6422411 2,4-dimethyl-1,2-dihydrophthalazin-1-one CAS No. 28081-56-3

2,4-dimethyl-1,2-dihydrophthalazin-1-one

Cat. No. B6422411
CAS RN: 28081-56-3
M. Wt: 174.20 g/mol
InChI Key: WMNGVWLRFMUHEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-1,2-dihydrophthalazin-1-one (2,4-DMDHP) is an organic compound that is widely used in the scientific research field due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 128.2 g/mol and a melting point of 140-141°C. 2,4-DMDHP is a derivative of phthalazine, which is a heterocyclic aromatic compound that has been used in various research applications. 2,4-DMDHP has been found to have various biochemical and physiological effects, as well as numerous applications in the laboratory.

Scientific Research Applications

2,4-dimethyl-1,2-dihydrophthalazin-1-one has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. It has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. This compound has also been used to study protein-protein interactions, as it has been found to bind to and block the activity of several proteins. In addition, this compound has been used in drug discovery research, as it has been found to bind to and inhibit several drug targets.

Mechanism of Action

2,4-dimethyl-1,2-dihydrophthalazin-1-one acts as an inhibitor of several enzymes and proteins by binding to their active sites. Once bound, it prevents them from catalyzing their respective reactions. Additionally, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Additionally, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity. Furthermore, this compound has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-microbial effects.

Advantages and Limitations for Lab Experiments

The use of 2,4-dimethyl-1,2-dihydrophthalazin-1-one in laboratory experiments has several advantages. It is a colorless, crystalline solid with a melting point of 140-141°C, which makes it relatively easy to handle and store. Additionally, this compound has been found to be a potent inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. Furthermore, this compound has been found to bind to and block the activity of several drug targets, thereby inhibiting their activity. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it is not very soluble in water, which makes it difficult to use in aqueous solutions. Additionally, it is not very stable in the presence of light or air, which can affect its efficacy in experiments.

Future Directions

There are numerous potential future directions for 2,4-dimethyl-1,2-dihydrophthalazin-1-one research. For example, further research could be done on its mechanism of action, as well as its effects on various enzymes and proteins. Additionally, further research could be done on its anti-inflammatory and analgesic effects, as well as its anti-cancer and anti-microbial effects. Furthermore, further research could be done on its potential applications in drug discovery, as well as its potential uses in laboratory experiments. Finally, further research could be done on its potential uses in the medical field, such as its potential use as an anti-inflammatory or analgesic drug.

Synthesis Methods

2,4-dimethyl-1,2-dihydrophthalazin-1-one can be synthesized by a three-step process. The first step involves the reaction of 1,2-dihydrophthalazine with dimethyl sulfate to produce 1,2-dimethyl-1,2-dihydrophthalazin-1-one. The second step involves the reaction of 1,2-dimethyl-1,2-dihydrophthalazin-1-one with dimethyl sulfate to produce this compound. The final step involves the reaction of this compound with dimethyl sulfate to produce 3,5-dimethyl-1,2-dihydrophthalazin-1-one.

properties

IUPAC Name

2,4-dimethylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-8-5-3-4-6-9(8)10(13)12(2)11-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMNGVWLRFMUHEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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